molecular formula C7H2F4I2O B14046873 1,3-Diiodo-2-fluoro-4-(trifluoromethoxy)benzene

1,3-Diiodo-2-fluoro-4-(trifluoromethoxy)benzene

Cat. No.: B14046873
M. Wt: 431.89 g/mol
InChI Key: WFGOURJNLGCCGR-UHFFFAOYSA-N
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Description

1,3-Diiodo-2-fluoro-4-(trifluoromethoxy)benzene: is an organic compound with the molecular formula C7H2F4I2O and a molecular weight of 431.89 g/mol . This compound is characterized by the presence of two iodine atoms, one fluorine atom, and a trifluoromethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Diiodo-2-fluoro-4-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction where a fluorine atom replaces a leaving group on a benzene ring . The reaction typically requires reagents such as hydrogen fluoride/pyridine or tetrabutylammonium dihydrogen trifluoride . The reaction conditions often include controlled temperatures and the use of solvents like dimethyl sulfoxide or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving multiple purification steps such as distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1,3-Diiodo-2-fluoro-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other nucleophiles such as or .

    Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction Reactions: The iodine atoms can be reduced to form and other products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like or in solvents such as .

    Oxidation Reactions: Oxidizing agents like or .

    Reduction Reactions: Reducing agents like or .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield fluoroaniline derivatives , while oxidation reactions can produce fluorinated benzoic acids .

Scientific Research Applications

1,3-Diiodo-2-fluoro-4-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,3-Diiodo-2-fluoro-4-(trifluoromethoxy)benzene exerts its effects involves its interaction with molecular targets through nucleophilic substitution and electrophilic aromatic substitution reactions. The trifluoromethoxy group enhances the compound’s lipophilicity and stability , making it more effective in various applications .

Comparison with Similar Compounds

  • 2-Fluoro-1-iodo-4-(trifluoromethoxy)benzene
  • 1-Fluoro-3-(trifluoromethoxy)benzene
  • 1-Fluoro-4-nitro-2-(trifluoromethoxy)benzene

Comparison: 1,3-Diiodo-2-fluoro-4-(trifluoromethoxy)benzene is unique due to the presence of two iodine atoms, which can be selectively substituted in various reactions. This makes it a versatile intermediate in organic synthesis compared to similar compounds that may have only one iodine atom or different substituents .

Properties

Molecular Formula

C7H2F4I2O

Molecular Weight

431.89 g/mol

IUPAC Name

2-fluoro-1,3-diiodo-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C7H2F4I2O/c8-5-3(12)1-2-4(6(5)13)14-7(9,10)11/h1-2H

InChI Key

WFGOURJNLGCCGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1OC(F)(F)F)I)F)I

Origin of Product

United States

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